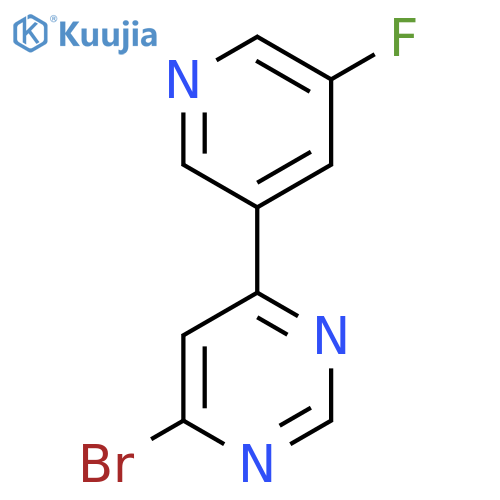Cas no 1594717-53-9 (4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine)

1594717-53-9 structure
商品名:4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine
CAS番号:1594717-53-9
MF:C9H5BrFN3
メガワット:254.058503866196
CID:5056302
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine
- 4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine
-
- インチ: 1S/C9H5BrFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H
- InChIKey: GFGVNXQYGFZZPF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C2C=NC=C(C=2)F)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.7
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-3964-2.5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
| Life Chemicals | F1967-3964-0.25g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
| Life Chemicals | F1967-3964-0.5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
| TRC | B250516-1g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 1g |
$ 660.00 | 2022-06-07 | ||
| Life Chemicals | F1967-3964-5g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
| TRC | B250516-100mg |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 100mg |
$ 115.00 | 2022-06-07 | ||
| Life Chemicals | F1967-3964-1g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
| Life Chemicals | F1967-3964-10g |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
| TRC | B250516-500mg |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine |
1594717-53-9 | 500mg |
$ 435.00 | 2022-06-07 |
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
1594717-53-9 (4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
